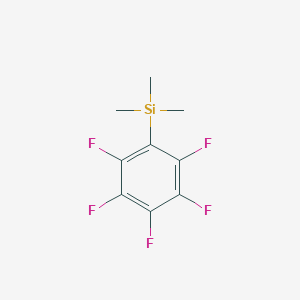

Trimethyl(pentafluorophenyl)silane

Descripción general

Descripción

Trimethyl(pentafluorophenyl)silane is a clear colorless liquid . It is a useful reagent for organic reactions . It acts as a silicon-based fluorinating reagent for trifluoromethylation of carbonyls and ethylene diamines .

Synthesis Analysis

The synthesis of Trimethyl(pentafluorophenyl)silane involves the technique of synthesis and purification, allowing to obtain the product with high yield . It is also used in the organocatalytic synthesis of perfluorophenylsulfides via the thiolation of trimethyl (perfluorophenyl)silanes and thiosulfonates .

Molecular Structure Analysis

The molecular formula of Trimethyl(pentafluorophenyl)silane is C9H9F5Si . The molecular weight is 240.24 g/mol . The InChI is 1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 . The Canonical SMILES is CSi©C1=C(C(=C(C(=C1F)F)F)F)F .

Chemical Reactions Analysis

Trimethyl(pentafluorophenyl)silane is involved in various chemical reactions. For instance, it is used in the tris(pentafluorophenyl)borane-catalyzed reactions using silanes .

Physical And Chemical Properties Analysis

Trimethyl(pentafluorophenyl)silane is a clear colorless liquid . It has a boiling point of 165 °C . The specific gravity is 1.26 .

Aplicaciones Científicas De Investigación

Catalyst in Reduction Reactions

Trimethyl(pentafluorophenyl)silane can be used as a catalyst in reduction reactions . It has been shown to be effective in the reduction of alcohols, carbonyls, or carbonyl-like derivatives .

Deprotection of Methyl Aryl Ethers

When used with triethyl silane, Trimethyl(pentafluorophenyl)silane can selectively deprotect methyl aryl ethers to give a free phenol . This phenol is crucial for an oxidative dearomatization to give a cyclohexadieneone intermediate, which is used in the synthesis of natural product families .

Reduction of Various Functional Groups

The compound has been used in the reduction of a multitude of functional groups including aldehydes and ketones, imines, amides, nitriles, olefins, ethers, and carboxylic acid derivatives . This makes it an invaluable alternative to harsh metallic conditions .

Mechanistic Features in Reduction Reactions

Trimethyl(pentafluorophenyl)silane has been studied for its mechanistic features in reduction reactions . For example, it has been used in the reduction of carbonyl compounds by a SiH-containing reagent catalyzed by TPFPB .

Synthesis of Monochloro- and Dichlorosilanes

BCF, a cousin of Trimethyl(pentafluorophenyl)silane, has been shown to promote the selective chlorination of silanes using HCl to give both monochloro- and dichlorosilanes . It’s plausible that Trimethyl(pentafluorophenyl)silane could have similar applications.

Deoxygenation Reactions

Before the discovery of BCF, deoxygenation reactions utilized other less reliable boron Lewis acids such as BF3 in conjunction with silanes . Given its similar properties, Trimethyl(pentafluorophenyl)silane could potentially be used in deoxygenation reactions.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

trimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABHTFORECKGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304996 | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl(pentafluorophenyl)silane | |

CAS RN |

1206-46-8 | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

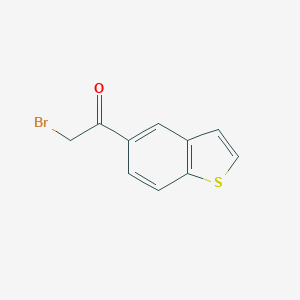

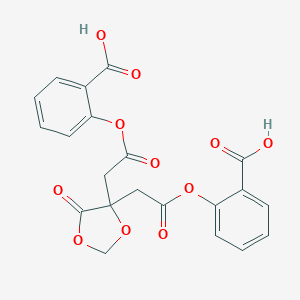

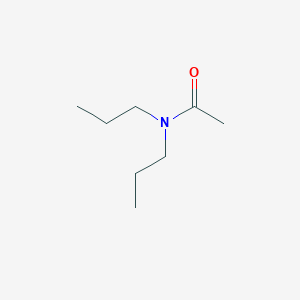

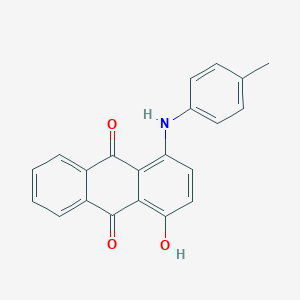

Feasible Synthetic Routes

Q & A

Q1: How does trimethyl(pentafluorophenyl)silane react with fluorinated arenes?

A1: Trimethyl(pentafluorophenyl)silane can undergo C-F activation in the presence of nickel(0) complexes and fluorinated arenes like hexafluorobenzene. This reaction exhibits high chemo- and regioselectivity. For instance, with hexafluorobenzene, the reaction selectively activates the C-F bond para to the trimethylsilyl group, forming trans-[Ni((i)Pr2Im)2(F)(4-(SiMe3)C6F4)] []. The reaction proceeds through an η2-arene intermediate, as evidenced by the isolation and characterization of [Ni((i)Pr2Im)2(η(2)-C6F6)] [].

Q2: Can trimethyl(pentafluorophenyl)silane be used to form C-C bonds?

A2: Yes, trimethyl(pentafluorophenyl)silane reacts with alicyclic perfluoroimines in the presence of a fluoride anion to form new C-C bonds []. The reaction can yield mono-, di-, and trisubstituted products depending on the stoichiometry and the specific imine used. Interestingly, the reaction exhibits a significant heterocyclic ring effect, with perfluoro-(5,6-dihydro-2H-1,4-oxazine) showing higher reactivity compared to perfluoro-(3,4-dihydro-2H-pyrrole) [].

Q3: What is the role of trimethyl(pentafluorophenyl)silane in organic synthesis?

A3: Trimethyl(pentafluorophenyl)silane serves as a valuable reagent for introducing pentafluorophenyl groups into organic molecules. It acts as an electrophilic pentafluorophenyl source in reactions with nucleophiles. For example, under nucleophilic catalysis conditions, it reacts with ketones to yield the corresponding trimethylsilyl enol ethers []. The steric bulk of the pentafluorophenyl group influences the reaction rate, with bulky substituents on the ketone decreasing reactivity [].

Q4: Are there photochemical reactions involving trimethyl(pentafluorophenyl)silane?

A4: Yes, trimethyl(pentafluorophenyl)silane can be synthesized through a photochemical reaction between bis(trimethylsilyl)mercury and hexafluorobenzene []. This reaction proceeds via a free radical mechanism and yields trimethyl(pentafluorophenyl)silane alongside tetrafluoro-1,3- and -1,4-bis(trimethylsilyl)benzene [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.